molecular formula C12H18Cl2F3N3O B8126474 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride

Cat. No.: B8126474
M. Wt: 348.19 g/mol
InChI Key: TVMSUUHFPBNFMX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride involves several stepsThe final step involves the addition of the trifluoromethyl group and the formation of the dihydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride can be compared with other similar compounds, such as:

    3-Amino-N-(2-(dimethylamino)ethyl)benzamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(2-(Dimethylamino)ethyl)-5-(trifluoromethyl)benzamide: Lacks the amino group, which may influence its reactivity and applications.

    3-Amino-5-(trifluoromethyl)benzamide: Lacks the dimethylaminoethyl group, potentially altering its solubility and interaction with biological targets. The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability and lipophilicity, potentially increasing its effectiveness in various applications.

Biological Activity

3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed review of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide
  • Molecular Formula : C12H15F3N2 · 2HCl
  • CAS Number : 22235-25-2

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to 3-amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide. For instance, compounds with similar structures have shown significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes some of these findings:

CompoundCell LineIC50 (µM)
Benzamide Derivative AMCF-75.85
Benzamide Derivative BA5494.53
3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamideTBDTBD

Note: Specific IC50 values for the compound are currently unavailable in the literature but are expected to be in a similar range based on structural activity relationships.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been explored in various studies. For instance, it may exhibit activity against cholinesterases, which are critical in neuropharmacology. Inhibitors of this enzyme class can be beneficial for treating conditions like Alzheimer's disease. The following table illustrates comparative data on enzyme inhibition:

CompoundEnzymeIC50 (nM)
Compound XAChE13.62
Compound YAChE33.00
3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamideTBDTBD

The biological activity of 3-amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : As noted, it may inhibit key enzymes involved in cancer proliferation or neurotransmitter breakdown.
  • Apoptosis Induction : Similar compounds have been shown to promote apoptosis in cancer cells, potentially through mitochondrial pathways.

Study on Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of related compounds on human cancer cell lines. The results indicated that modifications in the benzamide structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells.

Pharmacokinetics

Research into the pharmacokinetics of similar compounds suggests that the trifluoromethyl group enhances oral bioavailability and metabolic stability. This characteristic is crucial for developing effective therapeutic agents.

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O.2ClH/c1-18(2)4-3-17-11(19)8-5-9(12(13,14)15)7-10(16)6-8;;/h5-7H,3-4,16H2,1-2H3,(H,17,19);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMSUUHFPBNFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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